molecular formula C34H36N6O6 B13011749 N'-[9-[(2R,3R,5S)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide

N'-[9-[(2R,3R,5S)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide

Cat. No.: B13011749
M. Wt: 624.7 g/mol
InChI Key: IPAQINCVVCCVFU-HNCBANLQSA-N
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Description

N’-[9-[(2R,3R,5S)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide is a complex organic compound with significant potential in various scientific fields This compound features a purine base linked to a modified oxolane ring, which is further substituted with methoxyphenyl and phenylmethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[9-[(2R,3R,5S)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide typically involves multi-step organic synthesis. The process begins with the preparation of the oxolane ring, followed by the introduction of the purine base. Subsequent steps involve the addition of methoxyphenyl and phenylmethoxy groups under controlled conditions to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and high-throughput screening methods to identify the most efficient reaction conditions. Additionally, purification techniques such as chromatography and crystallization would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[9-[(2R,3R,5S)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group under appropriate conditions.

    Reduction: The oxo group in the purine base can be reduced to a hydroxyl group.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while reduction of the oxo group would produce a hydroxylated purine.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its structure suggests potential as a probe for studying enzyme-substrate interactions.

    Medicine: The compound’s purine base and substituted oxolane ring make it a candidate for antiviral and anticancer drug development.

    Industry: It could be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N’-[9-[(2R,3R,5S)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide involves its interaction with specific molecular targets. The purine base can bind to nucleotide-binding sites on enzymes, potentially inhibiting their activity. The substituted oxolane ring may enhance binding affinity and selectivity, leading to more potent biological effects. Pathways involved in its action could include inhibition of DNA or RNA synthesis, making it effective against rapidly dividing cells, such as cancer cells or viruses.

Comparison with Similar Compounds

Similar Compounds

    Acyclovir: An antiviral drug with a similar purine base structure.

    Ganciclovir: Another antiviral agent with structural similarities.

    Cladribine: A purine analog used in cancer treatment.

Uniqueness

N’-[9-[(2R,3R,5S)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide is unique due to its specific substitutions on the oxolane ring and the presence of both methoxyphenyl and phenylmethoxy groups. These features may confer enhanced biological activity and selectivity compared to other similar compounds.

Biological Activity

The compound N'-[9-[(2R,3R,5S)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide is a complex molecule with potential pharmacological applications, particularly in the modulation of purinergic signaling pathways. This article explores its biological activity, mechanisms of action, and potential therapeutic implications based on available literature.

Chemical Structure and Properties

This compound belongs to a class of purine derivatives characterized by specific stereochemistry and functional groups that enhance its biological activity. The presence of methoxyphenyl groups and a hydroxymethyl oxolane moiety suggests potential interactions with biological targets, particularly within the purinergic system.

This compound is believed to interact primarily with adenosine receptors, specifically the A3 subtype. Studies have shown that compounds with similar structures can act as agonists or antagonists at these receptors, influencing various physiological processes including inflammation and immune response modulation .

In Vitro Studies

Recent investigations into the biological activity of related purine derivatives have demonstrated their ability to inhibit certain enzymes involved in inflammatory pathways. For instance, a study highlighted that purine analogs could significantly reduce the secretion of pro-inflammatory cytokines in cell cultures . While specific data on the compound remains limited, its structural similarities suggest it may exhibit comparable effects.

Study 1: Purinergic Signaling and Inflammation

A study published in Nature Reviews explored the role of purinergic signaling in immune modulation. The authors noted that compounds targeting A3 receptors could effectively reduce inflammation in models of autoimmune diseases . Given the structure of this compound, it is hypothesized that this compound may similarly modulate inflammatory responses.

Study 2: Enzyme Inhibition

Another relevant study assessed the inhibition of lysosomal phospholipase A2 by cationic amphiphilic drugs. The findings indicated that certain structural features are critical for effective enzyme inhibition . This insight provides a framework for understanding how this compound might be optimized for enhanced biological activity.

Data Table: Biological Activity Overview

Activity Mechanism Reference
Adenosine receptor agonismModulates immune response
Inhibition of inflammatory cytokinesReduces secretion in cell cultures
Enzyme inhibitionTargets phospholipase A2

Properties

Molecular Formula

C34H36N6O6

Molecular Weight

624.7 g/mol

IUPAC Name

N'-[9-[(2R,3R,5S)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide

InChI

InChI=1S/C34H36N6O6/c1-39(2)20-36-33-37-30-29(31(42)38-33)35-21-40(30)32-28(18-27(19-41)45-32)46-34(22-8-6-5-7-9-22,23-10-14-25(43-3)15-11-23)24-12-16-26(44-4)17-13-24/h5-17,20-21,27-28,32,41H,18-19H2,1-4H3,(H,37,38,42)/b36-20+/t27-,28+,32+/m0/s1

InChI Key

IPAQINCVVCCVFU-HNCBANLQSA-N

Isomeric SMILES

CN(C)/C=N/C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H](C[C@H](O3)CO)OC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC

Canonical SMILES

CN(C)C=NC1=NC2=C(C(=O)N1)N=CN2C3C(CC(O3)CO)OC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC

Origin of Product

United States

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